![molecular formula C9H15N3O2 B1471942 1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1549276-24-5](/img/structure/B1471942.png)
1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Typically, compounds like this consist of a triazole ring, which is a type of heterocyclic compound, attached to a carboxylic acid group . The “1-(2-ethylbutyl)” part refers to the alkyl chain attached to the triazole ring.
Synthesis Analysis
The synthesis of such compounds often involves reactions like the Huisgen cycloaddition, a popular method for synthesizing triazoles . The carboxylic acid group can be introduced through various methods, such as the oxidation of primary alcohols or the hydrolysis of nitriles .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors like the length and branching of the alkyl chain and the presence of the triazole and carboxylic acid groups .Scientific Research Applications
Synthesis and Characterization
1,2,3-Triazole derivatives have been synthesized through various methodologies, including 1,3-dipolar cycloaddition reactions and one-pot tandem reactions. These compounds have been characterized by their antimicrobial activities and potential in creating novel heterocyclic compounds with significant biological properties. For instance, Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity, showcasing the synthetic versatility and biological relevance of these compounds (Holla et al., 2005). Similarly, Pokhodylo et al. (2010) demonstrated the synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids via a three-component reaction, highlighting a methodological advancement in triazole synthesis (Pokhodylo et al., 2010).
Biological Activities
1,2,3-Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. The antimicrobial and anti-lipase activities of microwave-promoted synthesized 1,2,4-triazole derivatives have been investigated, showing their potential as therapeutic agents (Özil et al., 2015). Additionally, Ferrini et al. (2015) explored the use of 5-amino-1,2,3-triazole-4-carboxylates in the preparation of biologically active compounds, indicating the triazole scaffold's utility in drug discovery (Ferrini et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(2-ethylbutyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-7(4-2)5-12-6-8(9(13)14)10-11-12/h6-7H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHQGRXZQRLSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1C=C(N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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